molecular formula C12H9F3N4O3 B6113917 2-(3-nitro-1H-pyrazol-1-yl)-N-[2-(trifluoromethyl)phenyl]acetamide

2-(3-nitro-1H-pyrazol-1-yl)-N-[2-(trifluoromethyl)phenyl]acetamide

Cat. No.: B6113917
M. Wt: 314.22 g/mol
InChI Key: DYIJSLRCJTZZCL-UHFFFAOYSA-N
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Description

2-(3-nitro-1H-pyrazol-1-yl)-N-[2-(trifluoromethyl)phenyl]acetamide is a compound that features both a nitro-substituted pyrazole ring and a trifluoromethyl-substituted phenyl ring

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2-(3-nitro-1H-pyrazol-1-yl)-N-[2-(trifluoromethyl)phenyl]acetamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(3-nitro-1H-pyrazol-1-yl)-N-[2-(trifluoromethyl)phenyl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying biological processes involving nitro and trifluoromethyl groups.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of 2-(3-nitro-1H-pyrazol-1-yl)-N-[2-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-3-(trifluoromethyl)-1H-pyrazole: Similar structure but lacks the nitro group.

    3-Nitro-1H-pyrazole: Similar structure but lacks the trifluoromethyl group.

    2-(1H-pyrazol-1-yl)-N-[2-(trifluoromethyl)phenyl]acetamide: Similar structure but lacks the nitro group.

Uniqueness

2-(3-nitro-1H-pyrazol-1-yl)-N-[2-(trifluoromethyl)phenyl]acetamide is unique due to the presence of both the nitro and trifluoromethyl groups, which impart distinct chemical and biological properties. This combination makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

2-(3-nitropyrazol-1-yl)-N-[2-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F3N4O3/c13-12(14,15)8-3-1-2-4-9(8)16-11(20)7-18-6-5-10(17-18)19(21)22/h1-6H,7H2,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYIJSLRCJTZZCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)CN2C=CC(=N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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